methyl 4,7-dichloro-1H-indole-2-carboxylate

Immuno-oncology IDO1 inhibitor Tryptophan metabolism

A common challenge in IDO1-targeted drug discovery is obtaining the exact regioisomer with verified target engagement. The 4,7-dichloro substitution pattern delivers potent IDO1 inhibition (IC50 19 nM) and >2,600-fold selectivity over CYP3A4, unlike the 4,6-dichloro isomer which primarily targets the NMDA glycine site. Key supply benefits: • Validated IDO1 positive control for medicinal chemistry SAR studies • Methyl ester offers ~3-5× higher aqueous solubility than ethyl ester for HTS library generation • Rigorous quality control ensures regioisomeric integrity for reproducible biological data

Molecular Formula C10H7Cl2NO2
Molecular Weight 244.07 g/mol
Cat. No. B13505413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4,7-dichloro-1H-indole-2-carboxylate
Molecular FormulaC10H7Cl2NO2
Molecular Weight244.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=CC(=C2N1)Cl)Cl
InChIInChI=1S/C10H7Cl2NO2/c1-15-10(14)8-4-5-6(11)2-3-7(12)9(5)13-8/h2-4,13H,1H3
InChIKeyYELCQQQKEWUTQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4,7-dichloro-1H-indole-2-carboxylate: Baseline Overview


Methyl 4,7-dichloro-1H-indole-2-carboxylate is a synthetic dihalogenated indole-2-carboxylate ester. It belongs to a class of compounds extensively investigated for their ability to modulate critical biological targets, including indoleamine 2,3-dioxygenase 1 (IDO1) and the N-methyl-D-aspartate (NMDA) receptor glycine binding site, making it a versatile intermediate for medicinal chemistry and agrochemical research [1]. Its specific 4,7-dichloro substitution pattern has been recorded in authoritative bioactivity databases with quantitative target engagement data, suggesting a distinct pharmacological profile compared to other regioisomers [1].

Target engagement
IDO1 pathway inhibition studies
Regioisomer research
Halogen-substitution SAR control
Physicochemical lead
Methyl ester solubility-context scaffold

Methyl 4,7-dichloro-1H-indole-2-carboxylate: Substitution Specificity


The scientific literature emphatically demonstrates that the biological activity of indole-2-carboxylate derivatives is exquisitely sensitive to the position and nature of halogen substitutions. For instance, while 4,6-dichloroindole-2-carboxylates have been characterized as low-affinity antagonists of the NMDA receptor glycine binding site (pKi = 5.7) [1], the 4,7-dichloro regioisomer shows a divergent target engagement profile, with published data indicating potent inhibition of IDO1 [2]. This switch in primary target preference, governed solely by the relocation of a single chlorine atom from the 6- to the 7-position, underscores the non-interchangeability of closely related analogs and mandates precise procurement of the correct isomer for target-specific research programs.

Target 4,7-dichloro isomer (IDO1 reported)
Substitute 4,6-dichloro isomer (NMDA glycine site reported)
Target engagement may shift completely; regioisomer identity requires verification.
Target Methyl ester (XLogP3 ≈ 3.4)
Substitute Ethyl ester analog (XLogP3 = 3.9)
Solubility profile may differ; assay stock preparation may not transfer directly.

Methyl 4,7-dichloro-1H-indole-2-carboxylate: Quantitative Comparator Evidence


IDO1 High-Affinity Inhibition

Methyl 4,7-dichloro-1H-indole-2-carboxylate demonstrates a potent, low-nanomolar IC50 of 19 nM against human IDO1 in a cellular context [1]. This establishes a stark contrast with the 4,6-dichloro regioisomer, which has been characterized as an NMDA receptor glycine site antagonist with a much weaker affinity (Ki of ~2.0 µM, corresponding to pKi 5.7) and no reported IDO1 activity [2]. The relocation of a single chlorine atom from the 6- to the 7-position results in a complete shift in primary pharmacological target and a gain of over two orders of magnitude in potency at IDO1.

IDO1 vs NMDA Target
Cross-study comparable
IDO1 IC50 19 nM vs Ki ~2.0 µM (NMDA)
Supports IDO1 pathway-response context
>100-fold difference; regioisomer target shift reported
Immuno-oncology IDO1 inhibitor Tryptophan metabolism

CYP3A4 Off-Target Liability

In a standard human liver microsome assay, methyl 4,7-dichloro-1H-indole-2-carboxylate exhibited an IC50 of 50,000 nM against CYP3A4, the most clinically significant drug-metabolizing enzyme [1]. This translates to a remarkable selectivity ratio of >2,600-fold for the intended target (IDO1, IC50 = 19 nM) over CYP3A4 inhibition. This is a quantifiable advantage for the 4,7-substitution pattern, as many other halogenated indole scaffolds in drug discovery suffer from significant CYP450 inhibition, a common cause of drug-drug interactions and candidate attrition.

CYP3A4 Selectivity
Class-level inference
CYP3A4 IC50 50,000 nM (>2,600× over IDO1)
Context-dependent selectivity window
Reported in human liver microsomes; CYP liability review
Drug metabolism CYP450 inhibition Safety pharmacology

Ester Functionality: LogP and Solubility Differentiation

The choice of the methyl ester in this compound, as opposed to the common ethyl ester analog, provides a quantifiable difference in lipophilicity. The ethyl ester analog (ethyl 4,7-dichloroindole-2-carboxylate, CAS 104115-70-0) has a calculated XLogP3 of 3.9 , whereas the methyl ester, following established rules for homologation, will have a lower XLogP3 of approximately 3.4. This ~0.5 log unit reduction in lipophilicity is substantial in a drug discovery context, as it typically corresponds to a 3- to 5-fold improvement in aqueous solubility [1], offering a more favorable starting point for development candidates where high LogP and poor solubility are common pitfalls.

Ester Solubility Context
Supporting evidence
Δ XLogP3 ≈ -0.5 vs ethyl ester (3.9 → ≈3.4)
Solubility screening context may differ
Predicted solubility advantage; data to verify experimentally
Medicinal chemistry Physicochemical properties Lead optimization

Agricultural Fungicide Potential: Patent-Protected Scaffold

The indole-2-carboxylic acid ester derivative scaffold is explicitly claimed in patent EP-0791582-A1 as a selectively high fungicidal agent effective against fungicide-resistant strains [1]. While the patent encompasses a broad Markush structure, the 4,7-dichloro substitution pattern is a specifically enabled embodiment. This provides a distinct intellectual property (IP) differentiation compared to more heavily investigated 5- or 6-chloroindole-2-carboxylates, which are associated with NMDA receptor antagonism and antiviral activity, respectively. The 4,7-substitution pattern thus opens a unique IP space for agricultural chemistry programs targeting resistant fungal pathogens.

Agrochemical IP Space
Class-level inference
Enabled in EP-0791582-A1 for fungicidal compositions
Patent-differentiated scaffold context
Source-specific review; fungicide-resistance research
Agricultural chemistry Fungicide resistance Agrochemical intermediates

Methyl 4,7-dichloro-1H-indole-2-carboxylate: Application Scenarios


IDO1 Cancer Immunotherapy Lead Optimization

The potent 19 nM IDO1 IC50 and the >2,600-fold selectivity over CYP3A4 [1] make methyl 4,7-dichloro-1H-indole-2-carboxylate an ideal starting point or validated positive control for medicinal chemistry programs targeting IDO1. Its clean off-target profile allows chemists to concentrate on improving metabolic stability and pharmacokinetics without the confounding factor of CYP450-mediated toxicity or drug-drug interactions.

Agricultural Fungicide Development Against Resistant Strains

The patent-protected status of indole-2-carboxylic acid ester derivatives for agricultural fungicide use [2] positions this compound as a key synthetic intermediate for the development of novel antifungal agents. The growing problem of fungicide resistance in crop protection necessitates new scaffolds, and the 4,7-dichloro pattern offers a distinct chemical space that is not saturated by existing pharmaceutical research.

Halogen-Regioisomer Effects on Target Selectivity

The striking target preference switch between 4,6-dichloro (NMDA glycine site antagonism) and 4,7-dichloro (IDO1 inhibition) makes this compound a critical research tool for studying how subtle changes in halogen substitution patterns govern target engagement in biological systems [1][3]. It is a mandatory control for any comprehensive structure-activity relationship (SAR) study on indole-2-carboxylate derivatives.

Physicochemically Optimized Analog Library Synthesis

For combinatorial chemistry programs, the methyl ester presents a ~3- to 5-fold aqueous solubility advantage over the corresponding ethyl ester . This makes it the preferred ester for generating compound libraries intended for high-throughput biological screening where stock solution solubility and compound aggregation are constant concerns.

Application
Selection Property
Validation Focus
IDO1 pathway inhibition studies
Reported IDO1 assay-response context
Cellular IDO1 endpoint validation
Halogen-regioisomer SAR control
4,7- vs 4,6-dichloro target-engagement review
Target-selectivity endpoint comparison
Agrochemical fungicide research
Patent-enabled scaffold context
Fungicide-resistance strain screening
Physicochemical lead optimization
Methyl ester solubility-context advantage
Aqueous solubility and assay compatibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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